

Spectroscopic Analysis of 3-*Iodo*-1-methyl-1*H*-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-*Iodo*-1-methyl-1*H*-pyrazole**

Cat. No.: **B1314393**

[Get Quote](#)

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the nuclear magnetic resonance (NMR) characteristics of **3-*Iodo*-1-methyl-1*H*-pyrazole**. While a comprehensive experimental dataset for the ¹H and ¹³C NMR of this specific compound is not readily available in public scientific literature, this document provides an overview of synthetic routes and general knowledge of pyrazole NMR spectroscopy.

Synthesis and Structure

3-*Iodo*-1-methyl-1*H*-pyrazole is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The synthesis of this compound can be approached through various methods, including the direct iodination of 1-methyl-1*H*-pyrazole or the N-methylation of 3-*ido*-1*H*-pyrazole. The latter is a common precursor that can be synthesized through cyclocondensation reactions. The structural framework, with the positions of the iodo and methyl groups, is crucial for interpreting its spectroscopic data.

¹H and ¹³C NMR Data

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for **3-*Iodo*-1-methyl-1*H*-pyrazole**, are not explicitly reported in the reviewed literature. Commercial suppliers such as ChemicalBook and BLD Pharm may hold this data, but it is not publicly accessible.

For reference, the related compound 1-methyl-3-(phenylethynyl)-1H-pyrazole, synthesized from **3-iodo-1-methyl-1H-pyrazole**, displays a methyl proton signal at 3.87 ppm (singlet) and a pyrazole ring proton at 6.52 ppm (doublet, $J = 2.4$ Hz) in DMSO-d₆, as reported in a study on the synthesis of substituted-3-iodo-1H-pyrazole derivatives[1]. This suggests the chemical shift ranges to expect for the methyl and ring protons in the target molecule.

Table 1: Predicted ¹H NMR Data for **3-Iodo-1-methyl-1H-pyrazole**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N-CH ₃	~3.8	s	-
H-4	~6.4	d	~2.5
H-5	~7.5	d	~2.5

Note: These are predicted values based on related structures and are for reference only.

Table 2: Predicted ¹³C NMR Data for **3-Iodo-1-methyl-1H-pyrazole**

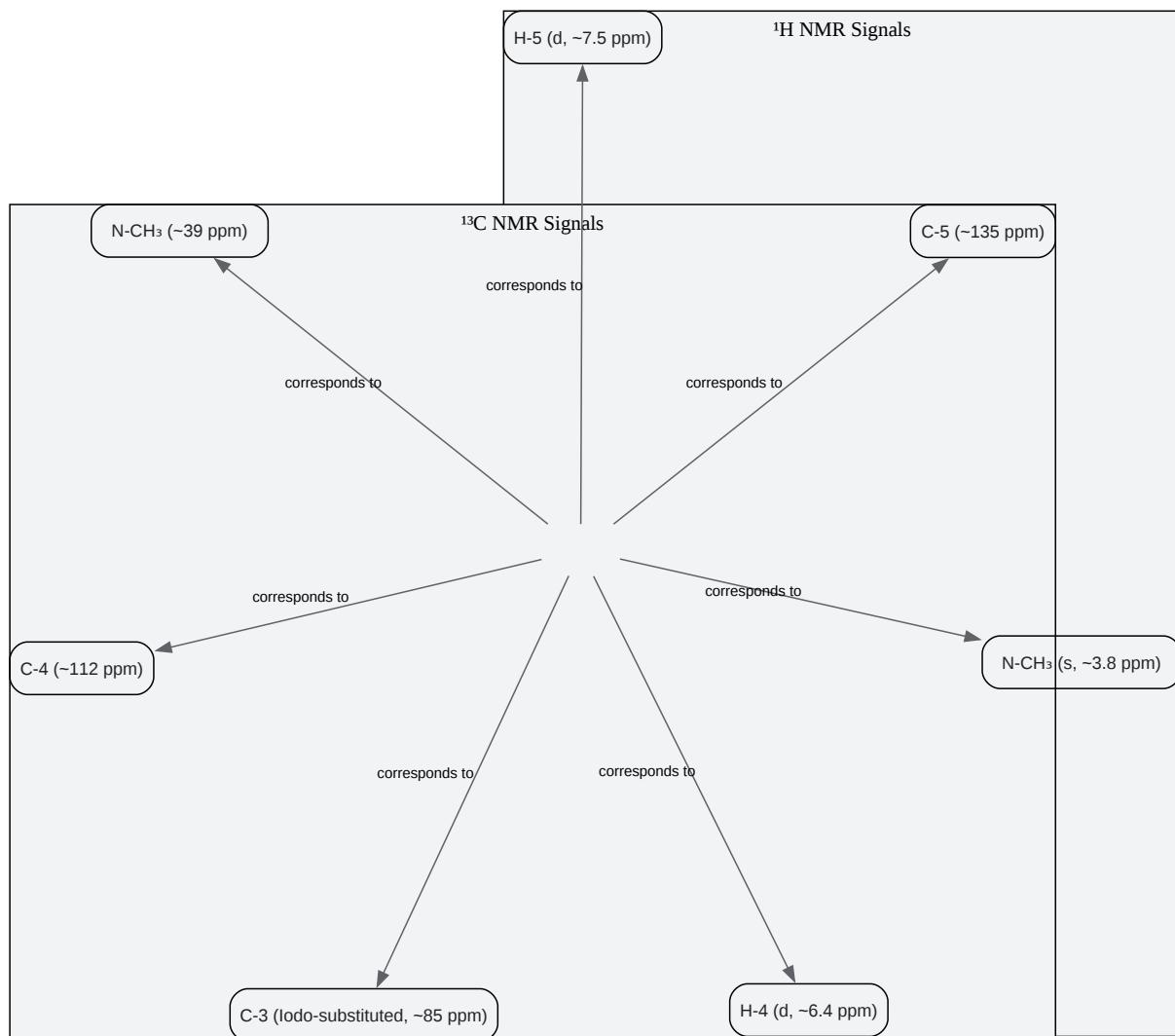
Carbon	Predicted Chemical Shift (δ , ppm)
N-CH ₃	~39
C-3	~85
C-4	~112
C-5	~135

Note: These are predicted values based on related structures and are for reference only.

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra for pyrazole derivatives is as follows:

Sample Preparation:


- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Record the spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.

Structural and Spectroscopic Correlation

The relationship between the structure of **3-iodo-1-methyl-1H-pyrazole** and its expected NMR signals can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Correlation of the molecular structure of **3-*Iodo-1-methyl-1H-pyrazole*** with its predicted ¹H and ¹³C NMR signals.

In conclusion, while direct experimental NMR data for **3-*Iodo-1-methyl-1H-pyrazole*** is not widely published, analysis of related compounds and general principles of NMR spectroscopy allow for the prediction of its spectral features. Researchers requiring precise data are encouraged to perform their own NMR analysis or contact commercial suppliers who list this compound in their catalogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Iodo-1-methyl-1H-pyrazole: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314393#1h-nmr-and-13c-nmr-data-for-3-iodo-1-methyl-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com